(R)-2-acetoxy-2-phenylacetic acid

Chiral analysis NMR spectroscopy Absolute configuration

When Mosher's acid (MTPA) yields ambiguous results with sterically hindered alcohols, (R)-2-acetoxy-2-phenylacetic acid delivers definitive absolute configuration via clear ¹H NMR dispersion. Unlike MTPA, OAM esters exhibit superior crystallinity, enabling X-ray validation. Also resolves racemic myo-inositol derivatives as chromatographically separable diastereomeric esters, and serves as a primary reference standard for Alogliptin API QC release per ANDA/DMF. Supplied ≥98% (HPLC) with full CoA.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 51019-43-3
Cat. No. B152253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-acetoxy-2-phenylacetic acid
CAS51019-43-3
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC(=O)OC(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1
InChIKeyOBCUSTCTKLTMBX-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Acetoxy-2-phenylacetic Acid: Product Overview


(R)-2-acetoxy-2-phenylacetic acid, also known as (R)-(−)-O-acetylmandelic acid, is an acetylated chiral derivative of mandelic acid [1]. It is a key reagent in asymmetric synthesis and chiral analysis, possessing a defined stereocenter that confers specific optical rotation properties, with reported values ranging from -114° to -118° (c=1, H₂O) to -152.4° (c=2, acetone) . This compound is supplied as a high-purity solid (typically ≥98% by HPLC) and is widely used as a chiral derivatizing agent, resolving agent, and building block for pharmaceuticals .

(R)-2-Acetoxy-2-phenylacetic Acid: Substitution Risks


In scientific procurement for stereoselective applications, generic substitution of (R)-2-acetoxy-2-phenylacetic acid with its (S)-enantiomer, a racemic mixture, or an alternative chiral derivatizing agent like Mosher's acid (MTPA) is not functionally equivalent. The (R)- and (S)-enantiomers of this compound are chemically distinct and interact differently with chiral analytes, producing diastereomeric derivatives with distinct NMR spectra or chromatographic retention times [1]. Using the wrong enantiomer or a racemate will fail to resolve the target enantiomers, leading to incorrect determination of enantiomeric excess [2]. Furthermore, compared to other chiral auxiliaries like Mosher's acid, O-acetylmandelic acid offers distinct advantages in crystallinity and reliability for specific substrate classes, such as sterically hindered alcohols, where MTPA esters may fail to crystallize or give ambiguous NMR shifts [3].

(R)-2-Acetoxy-2-phenylacetic Acid: Performance Evidence


Outperforms Mosher's Acid for Hindered Alcohols

In a comparative study of chiral anisotropy reagents (CARs), (R)-O-acetylmandelic acid (OAM) was demonstrated to be a reliable CAR for sterically crowded secondary alcohols, a class where the commonly used Mosher's acid (MTPA) often yields unreliable results due to conformational flexibility [1]. The study found that the NMR signal dispersion (Δδ = δR-ester - δS-ester) for OAM esters was sufficient for unambiguous assignment, even in cases where the MTPA ester method failed [1].

Chiral analysis NMR spectroscopy Absolute configuration

Resolution of Myo-Inositol Derivatives

(R)-O-Acetylmandelic acid (OAM) was successfully employed as a chiral auxiliary for the resolution of various partially protected myo-inositol derivatives [1]. The resolution was achieved via diastereomeric ester formation, which were then separable by standard chromatographic methods. The yields of the separated diastereomers were not specified as a single % ee, but the method enabled the isolation of enantiomerically pure myo-inositol derivatives, a crucial step for synthesizing biologically active inositol phosphates [1]. This method was chosen over other chiral auxiliaries due to OAM's favorable properties, including the ease of forming crystalline diastereomers and the mild conditions required for auxiliary removal [1].

Chiral resolution Myo-inositol Chiral auxiliary

Crucial Intermediate for Alogliptin

(R)-2-acetoxy-2-phenylacetic acid is a specified analytical standard and potential starting material for the synthesis of Alogliptin, a DPP-4 inhibitor for type 2 diabetes . The compound is used for analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of Alogliptin . The (S)-enantiomer would be an incorrect impurity that could affect drug safety and efficacy, demonstrating a critical need for the specific (R)-isomer [1].

Pharmaceutical intermediate DPP-4 inhibitor Alogliptin

Lipase Kinetic Resolution

A lipase from Pseudomonas stutzeri LC2-8 was used for the kinetic resolution of racemic O-acetylmandelic acid [1]. Under optimized conditions, the enzyme showed high enantioselectivity, producing (S)-O-acetylmandelic acid in >99% enantiomeric excess (ee) at a yield close to the theoretical maximum of 50% [1]. This reaction leaves the (R)-enantiomer unreacted and can be a method for its purification or for obtaining the opposite enantiomer. The high enantioselectivity (E > 100) of this process quantifies the profound difference in how biological catalysts interact with the two enantiomers, underscoring why they cannot be substituted for one another [1].

Biocatalysis Kinetic resolution Lipase

Applications of (R)-2-Acetoxy-2-phenylacetic Acid


Absolute Configuration of Hindered Alcohols

Procure (R)-2-acetoxy-2-phenylacetic acid when standard chiral anisotropy reagents like Mosher's acid (MTPA) yield ambiguous or failed results. Derivatize the alcohol to its corresponding OAM ester and analyze by ¹H NMR to obtain clear chemical shift dispersion for unambiguous absolute configuration assignment .

Chiral Resolution of Myo-Inositol Derivatives

Use (R)-2-acetoxy-2-phenylacetic acid as a chiral auxiliary for the resolution of racemic, partially protected myo-inositol derivatives. The method involves forming diastereomeric esters which can be separated by standard chromatography, providing a pathway to enantiopure inositol building blocks for chemical biology and pharmaceutical research .

Alogliptin Reference Standard

Employ (R)-2-acetoxy-2-phenylacetic acid as a primary reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing during the commercial production of Alogliptin API and drug product, as per ANDA and DMF requirements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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